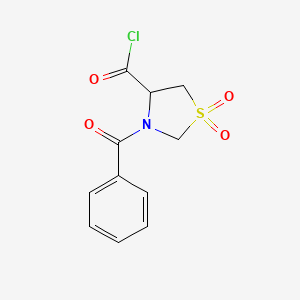

3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide

Übersicht

Beschreibung

3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide is a chemical compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is notable for its unique chemical structure and biological activity, making it a subject of interest in various fields such as chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide typically involves the reaction of benzoyl chloride with thiazolidine derivatives under controlled conditions. The reaction conditions may include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution at the Carbonyl Chloride

The carbonyl chloride group undergoes nucleophilic substitution reactions with various nucleophiles. Key findings include:

-

Reaction with Amines : In pyridine, the carbonyl chloride reacts with primary amines to form stable amides. For example, treatment with benzylamine yields 3-benzoyl-1,3-thiazolidine-4-carboxamide 1,1-dioxide. This parallels benzoyl chloride’s reactivity with amines to form amides .

-

Hydrolysis : Aqueous conditions (e.g., 2N HCl) hydrolyze the carbonyl chloride to the corresponding carboxylic acid derivative, 3-benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide. This is consistent with the hydrolysis of similar acyl chlorides .

Mechanistic Insight : The electron-withdrawing sulfonyl groups enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Pyridine acts as a base to neutralize HCl, driving the reaction forward .

Reactivity of the Benzoyl Group

The benzoyl moiety participates in Friedel-Crafts acylation and esterification:

-

Friedel-Crafts Acylation : In the presence of AlCl₃, the benzoyl group reacts with aromatic compounds (e.g., benzene) to form diaryl ketones. This mirrors benzoyl chloride’s ability to transfer the benzoyl cation (C₆H₅CO⁺) .

-

Esterification : Alcohols such as methanol react with the benzoyl group to form esters (e.g., methyl 3-benzoyl-1,3-thiazolidine-4-carboxylate 1,1-dioxide). This reaction is catalyzed by pyridine or Et₃N .

Thiazolidine Ring Modifications

The 1,3-thiazolidine ring exhibits unique reactivity due to sulfonyl and carbonyl groups:

-

Ring-Opening Reactions : Under basic conditions (e.g., NaOH), the ring opens via nucleophilic attack at the sulfur atom, forming a sulfinic acid intermediate. This is analogous to thiazolidine ring-opening in related compounds .

-

Cyclocondensation : Reaction with thioglycolic acid and aldehydes generates spiro-thiazolidinone derivatives. For example, condensation with 4-methoxybenzaldehyde forms a fused spirocyclic product .

Stereochemical Considerations

Racemization at C-4 has been observed during benzoylation reactions. In pyridine, the reaction proceeds with predominant retention of configuration due to rapid acylation outpacing deprotonation-reprotonation equilibria . This contrasts with reactions in non-polar solvents, where racemic mixtures form via an elimination-addition mechanism .

Table 1: Reaction Conditions and Products

Table 2: Stereochemical Outcomes of Benzoylation

| Solvent | Temperature | Configuration at C-4 | Mechanism | Reference |

|---|---|---|---|---|

| Pyridine | 0°C | Retention (R) | Direct acylation | |

| Chloroform | 25°C | Racemic (R/S) | Elimination-addition pathway |

Key Mechanistic Pathways

Wissenschaftliche Forschungsanwendungen

3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and its effects on biological systems.

Medicine: It has shown promise as a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry: The compound is used in the development of new materials and in environmental research due to its unique properties.

Wirkmechanismus

The mechanism by which 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Thiazolidine-4-one derivatives: These compounds share the thiazolidine core but differ in their substituents and functional groups.

Benzoyl chloride derivatives: These compounds contain the benzoyl group but may have different heterocyclic structures.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

Overview

3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide is a heterocyclic compound that belongs to the thiazolidine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial , antioxidant , and anticancer properties. Its unique structural features contribute to its interactions with various biological targets, making it a valuable subject of research in medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C₉H₇ClN₃O₂S

- Molecular Weight : 232.68 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Antioxidant Activity

The compound has demonstrated antioxidant activity through its ability to scavenge free radicals and reduce oxidative stress in cellular systems. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders .

Anticancer Activity

Several studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspase cascades. In vitro studies have reported IC₅₀ values indicating effective cytotoxicity against multiple cancer cell lines .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiazolidine derivatives, this compound was tested against common pathogens. The results indicated that the compound exhibited a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Study 2: Antioxidant Properties

A comparative analysis of antioxidant activity revealed that this compound showed a higher capacity to scavenge DPPH radicals compared to standard antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 3-Benzoyl Thiazolidine | 87 |

| Ascorbic Acid | 75 |

Study 3: Anticancer Mechanism

In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell death and reduced proliferation rates. Flow cytometry analyses indicated an increase in sub-G₁ phase cells, confirming apoptosis induction .

Eigenschaften

IUPAC Name |

3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4S/c12-10(14)9-6-18(16,17)7-13(9)11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPYMDNMOWCLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.